molecular formula C16H30NaO7S+ B12660853 Sodium C-dodecyl hydrogen sulphonatosuccinate CAS No. 71963-18-3

Sodium C-dodecyl hydrogen sulphonatosuccinate

Cat. No.: B12660853
CAS No.: 71963-18-3
M. Wt: 389.5 g/mol
InChI Key: GEZDTLSILCSBMT-UHFFFAOYSA-N
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Description

Sodium C-dodecyl hydrogen sulphonatosuccinate is a surfactant with the molecular formula C16H30NaO7S and a molecular weight of 388.45203 g/mol . It is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium C-dodecyl hydrogen sulphonatosuccinate typically involves the sulfonation of dodecyl succinate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are designed to be efficient and cost-effective, ensuring a high yield of the compound. The industrial production methods also incorporate purification steps to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions: Sodium C-dodecyl hydrogen sulphonatosuccinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

    Substitution: The compound can participate in substitution reactions where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfides or thiols.

    Substitution: Compounds with different functional groups replacing the sulfonate group.

Scientific Research Applications

Sodium C-dodecyl hydrogen sulphonatosuccinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell lysis and protein extraction protocols due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.

    Industry: Utilized in the production of detergents, emulsifiers, and other industrial products

Mechanism of Action

The mechanism of action of Sodium C-dodecyl hydrogen sulphonatosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds and enhance their interaction with aqueous environments. The compound targets lipid membranes and proteins, disrupting their structure and function, which is particularly useful in cell lysis and protein extraction .

Comparison with Similar Compounds

    Sodium dodecyl sulfate (SDS): A widely used surfactant with similar properties but different molecular structure.

    Sodium laureth sulfate (SLES): Another surfactant with similar applications but different chemical composition.

    Cetylpyridinium chloride (CPC): A surfactant with antimicrobial properties used in oral care products

Uniqueness: Sodium C-dodecyl hydrogen sulphonatosuccinate is unique due to its specific molecular structure, which provides distinct surfactant properties. Its ability to form stable micelles and reduce surface tension makes it particularly effective in various applications compared to other similar compounds .

Properties

CAS No.

71963-18-3

Molecular Formula

C16H30NaO7S+

Molecular Weight

389.5 g/mol

IUPAC Name

sodium;2-dodecyl-3-sulfobutanedioic acid

InChI

InChI=1S/C16H30O7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13(15(17)18)14(16(19)20)24(21,22)23;/h13-14H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22,23);/q;+1

InChI Key

GEZDTLSILCSBMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(C(=O)O)S(=O)(=O)O)C(=O)O.[Na+]

Origin of Product

United States

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